molecular formula C18H35N3O3 B12732427 2-Butenoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-, (2Z)- CAS No. 71662-67-4

2-Butenoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-, (2Z)-

Cat. No.: B12732427
CAS No.: 71662-67-4
M. Wt: 341.5 g/mol
InChI Key: LUFJJWMPXWCKTO-ZHACJKMWSA-N
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Description

N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid: is a chemical compound with the molecular formula C16H35N3O2 It is characterized by the presence of a decylamino group attached to an ethylamino chain, which is further connected to a maleamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with decylamine and ethylenediamine as the primary starting materials.

    Formation of Intermediate: Decylamine reacts with ethylenediamine to form N-(2-(decylamino)ethyl)ethylenediamine.

    Maleamic Acid Formation: The intermediate is then reacted with maleic anhydride under controlled conditions to yield N-(2-((2-(decylamino)ethyl)amino)ethyl)maleamic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid involves its interaction with specific molecular targets. The decylamino group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The maleamic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine
  • N-(2-(Decylamino)ethyl)maleamic acid

Uniqueness

N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

71662-67-4

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

(E)-4-[2-[2-(decylamino)ethylamino]ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H35N3O3/c1-2-3-4-5-6-7-8-9-12-19-13-14-20-15-16-21-17(22)10-11-18(23)24/h10-11,19-20H,2-9,12-16H2,1H3,(H,21,22)(H,23,24)/b11-10+

InChI Key

LUFJJWMPXWCKTO-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCCCCNCCNCCNC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCNCCNCCNC(=O)C=CC(=O)O

Origin of Product

United States

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